molecular formula C28H29N5O3 B6309138 Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt CAS No. 261351-46-6

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt

Cat. No.: B6309138
CAS No.: 261351-46-6
M. Wt: 483.6 g/mol
InChI Key: AGMITIODZMEPGK-UHFFFAOYSA-N
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Description

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt is a complex organic compound known for its unique chemical properties This compound is part of the xanthylium family, which is characterized by a xanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of benzotriazol and diethylamino groups through specific reaction conditions. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.

    Biology: Employed in biological assays to study cellular processes and as a marker for imaging studies.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and diagnostic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, influencing various biochemical processes. The benzotriazol and diethylamino groups play a crucial role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar core structures but different functional groups.

    Benzotriazol derivatives: Compounds containing the benzotriazol moiety with varying substituents.

    Diethylamino compounds: Molecules featuring diethylamino groups attached to different core structures.

Uniqueness

Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt stands out due to its combination of xanthene, benzotriazol, and diethylamino groups

Properties

IUPAC Name

5-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-5-32(6-2)17-9-11-19-23(15-17)36-24-16-18(33(7-3)8-4)10-12-20(24)25(19)21-13-14-22-27(30-31-29-22)26(21)28(34)35/h9-16H,5-8H2,1-4H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMITIODZMEPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC4=NN=NC4=C3C(=O)O)C5=C(O2)C=C(C=C5)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132770
Record name Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261351-46-6
Record name Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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